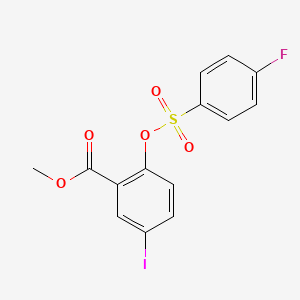

Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

Description

Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is a halogenated aromatic ester featuring a sulfonate ester linkage and iodine substitution. Its structure comprises a benzoate core substituted at the 2-position with a (4-fluorophenyl)sulfonyloxy group and at the 5-position with an iodine atom.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)sulfonyloxy-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGLIJKKXOWQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

The molecular formula of Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is CHFIOS. The compound features a sulfonate group attached to a fluorophenyl moiety and an iodinated benzene carboxylate, which may contribute to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, sulfonamide derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related compounds suggest that this compound may also possess similar properties, warranting further investigation.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets.

Case Studies

- Study on Related Compounds : A study published in the Journal of Medicinal Chemistry explored the biological activity of sulfonamide derivatives, revealing that modifications at the para position significantly affected their anticancer efficacy. The findings suggest that this compound could be evaluated for similar effects.

- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds with a similar structure exhibited significant tumor reduction in animal models. These studies highlight the potential for this compound to be developed as a therapeutic agent.

Pharmacological Profile

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Induction of apoptosis |

| Enzyme Inhibition | Potential inhibition of kinases |

| Cytotoxicity | Dose-dependent effects |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications in Sulfonate Esters

Halogen Substitution Variations

- Methyl 2-([(4-Bromophenyl)sulfonyl]oxy)-5-iodobenzenecarboxylate Molecular Formula: C₁₄H₁₀BrIO₅S Molecular Weight: 497.1 g/mol Key Difference: Replacement of the 4-fluorophenyl group with a 4-bromophenyl moiety increases molecular weight (Br vs. F) and alters steric and electronic properties.

Iodine vs. Other Halogens

- 4-Iodoanisole (C₇H₇IO):

- Melting Point : 48–51°C

- Boiling Point : 237°C at 726 mmHg

- Comparison : The iodine atom in Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate contributes to higher molecular weight and polarizability compared to chlorine or bromine analogues. This enhances intermolecular interactions (e.g., halogen bonding), which may influence crystallinity and solubility .

Physicochemical Properties

Antimicrobial Activity of Structural Analogues

Compounds like 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () exhibit antifungal activity, suggesting that the sulfonyl and halogenated aryl groups enhance bioactivity. The target compound’s fluorine and iodine substituents may similarly potentiate interactions with microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.